![molecular formula C13H11FN2O3 B2760230 2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol CAS No. 329779-30-8](/img/structure/B2760230.png)
2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol” is a derivative of m-fluoronitrobenzene . It has a molecular formula of C13H11FN2O3, with an average mass of 262.236 Da .
Synthesis Analysis
The synthesis of this compound could potentially involve the nitration of 4-fluorophenol, which is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration . The nitration of aniline followed by replacement of the amino group via its diazonium derivative is a common method for preparing m-nitrophenol , which could be a step in the synthesis of this compound.Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 1 nitro group (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, nitrophenols can undergo a number of reactions, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction, hydrolysis of diazonium salts, and more .Physical And Chemical Properties Analysis
Nitro compounds, like this one, have high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of the substituent . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Applications De Recherche Scientifique
- Research Findings :
- Application : Enables stepwise attachment of biomolecules to matrices, facilitating bioconjugation .
Antibacterial Activity Against Klebsiella pneumoniae
Anti-Inflammatory and Analgesic Properties
Functionalization of Biomolecules
Antiviral Potential
Photocrosslinking Reagents
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of radiotracers for positron emission tomography (pet) imaging. This suggests that 2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol may have the potential to affect biochemical pathways related to cell uptake mechanisms and imaging of hypoxic tumor tissues.
Pharmacokinetics
The compound’s predicted boiling point is 3413±370 °C, and its predicted density is 1354±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) . These properties may influence its bioavailability and pharmacokinetic profile.
Result of Action
Compounds with similar structures have shown anti-inflammatory and analgesic activities , suggesting that 2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol may have similar effects.
Propriétés
IUPAC Name |
2-[(4-fluoro-3-nitroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-11-6-5-10(7-12(11)16(18)19)15-8-9-3-1-2-4-13(9)17/h1-7,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPGBPZGURUYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2760147.png)
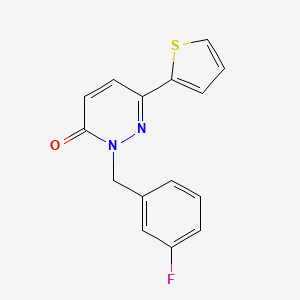

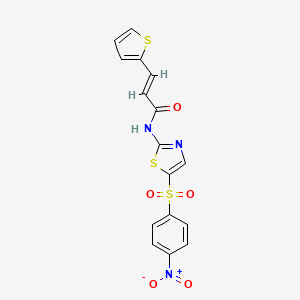
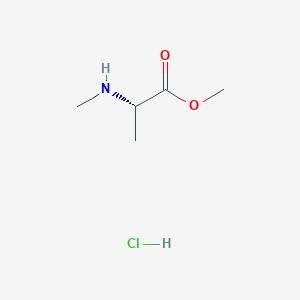
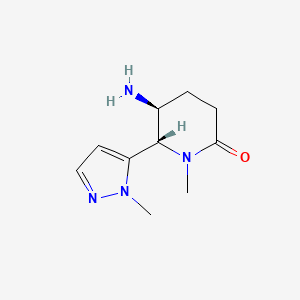
![4-(tert-butyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760156.png)

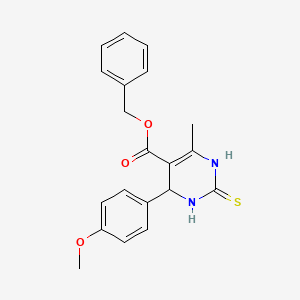
![7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol](/img/structure/B2760164.png)

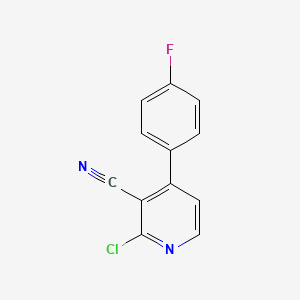
![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2760167.png)
![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)